molecular formula C6H2BrClF3N B6267100 5-bromo-3-chloro-2-(trifluoromethyl)pyridine CAS No. 1211533-00-4

5-bromo-3-chloro-2-(trifluoromethyl)pyridine

Cat. No. B6267100
CAS RN: 1211533-00-4
M. Wt: 260.4
InChI Key:
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Description

5-Bromo-3-chloro-2-(trifluoromethyl)pyridine (5-BCTFP) is a heterocyclic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. It has been studied for its potential applications in medicinal chemistry, organic synthesis and catalysis.

Scientific Research Applications

5-bromo-3-chloro-2-(trifluoromethyl)pyridine has been studied for its potential applications in medicinal chemistry, organic synthesis, and catalysis. It has been used as a key intermediate in the synthesis of a variety of pharmaceuticals, including antibiotics and antifungal agents. 5-bromo-3-chloro-2-(trifluoromethyl)pyridine has also been used in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines, which are important building blocks for organic synthesis. It has also been used as a catalyst for the synthesis of polymers and other organic compounds.

Mechanism of Action

The mechanism of action of 5-bromo-3-chloro-2-(trifluoromethyl)pyridine is not well understood. However, it is believed to undergo a reaction with a variety of organic compounds, resulting in the formation of various products. This reaction is thought to be catalyzed by the presence of an acid or base.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-3-chloro-2-(trifluoromethyl)pyridine have not been extensively studied. However, it has been shown to have a mild antifungal effect in vitro. In addition, it has been shown to have a weak inhibitory effect on the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

5-bromo-3-chloro-2-(trifluoromethyl)pyridine has several advantages for laboratory experiments. It is relatively inexpensive to obtain and easy to store. It is also relatively stable and can be stored for extended periods of time. In addition, it is non-toxic and can be used in a variety of solvents.
However, there are some limitations to using 5-bromo-3-chloro-2-(trifluoromethyl)pyridine in laboratory experiments. It is not soluble in water and must be used in an organic solvent. In addition, it is not very reactive and can be difficult to work with.

Future Directions

There are several potential future directions for the use of 5-bromo-3-chloro-2-(trifluoromethyl)pyridine. It could be further studied for its potential applications in medicinal chemistry and organic synthesis. It could also be used in the development of new catalysts for organic reactions. Additionally, it could be used to study the mechanism of action of other heterocyclic compounds. Finally, it could be studied for its potential therapeutic applications, such as its antifungal and antibacterial effects.

Synthesis Methods

5-bromo-3-chloro-2-(trifluoromethyl)pyridine is synthesized through a two-step process. The first step involves the reaction of 3-chloro-2-fluoropyridine with bromine to form 3-chloro-2-(trifluoromethyl)pyridine. This is followed by the reaction of 3-chloro-2-(trifluoromethyl)pyridine with bromine to form 5-bromo-3-chloro-2-(trifluoromethyl)pyridine. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at room temperature.

properties

IUPAC Name

5-bromo-3-chloro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBKBNUETCNZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001257420
Record name 5-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1211533-00-4
Record name 5-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211533-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001257420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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